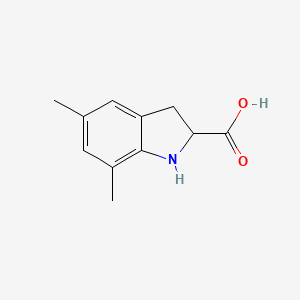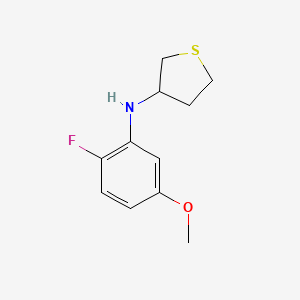
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14FNOS and a molecular weight of 227.30 g/mol . This compound is characterized by the presence of a thiolane ring, a fluorine atom, and a methoxy group attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine typically involves the reaction of 2-fluoro-5-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or the methoxy group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or de-methoxylated derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methoxy group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- N-(2-Fluoro-5-methoxyphenyl)thiolan-2-amine
- N-(2-Fluoro-4-methoxyphenyl)thiolan-3-amine
- N-(3-Fluoro-5-methoxyphenyl)thiolan-3-amine
Uniqueness
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C11H14FNOS |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
N-(2-fluoro-5-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14FNOS/c1-14-9-2-3-10(12)11(6-9)13-8-4-5-15-7-8/h2-3,6,8,13H,4-5,7H2,1H3 |
InChIキー |
RXEIPODXKVXDMO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)F)NC2CCSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


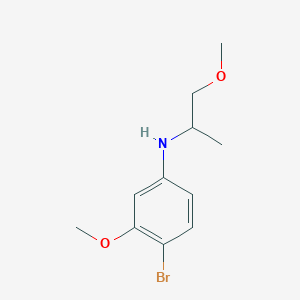

![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13253527.png)
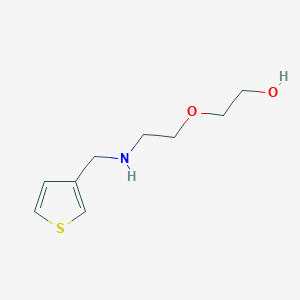
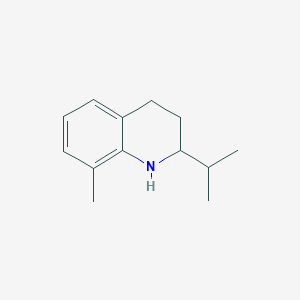



![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)

![1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13253579.png)
![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
